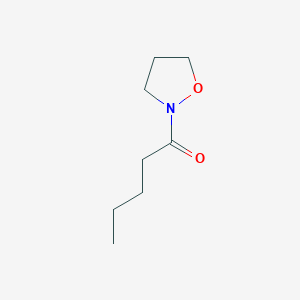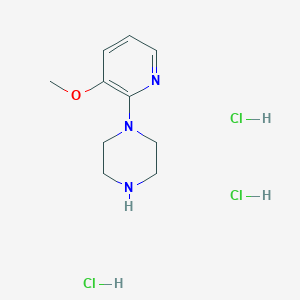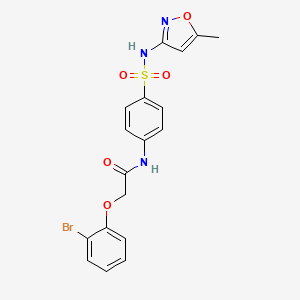
1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine, also known as NBD-556, is a compound that has been extensively studied for its potential use as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine is not fully understood. However, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has been shown to inhibit the activity of phosphodiesterase 10A, an enzyme that is involved in the regulation of dopamine and glutamate signaling.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine in lab experiments is its specificity for phosphodiesterase 10A, which allows for the selective modulation of dopamine and glutamate signaling. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine is its relatively short half-life, which may limit its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine. One potential area of research is the development of more potent and selective phosphodiesterase 10A inhibitors based on the structure of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine and its potential use in the treatment of various diseases. Finally, the development of new drug delivery methods may improve the efficacy of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine in clinical settings.
Métodos De Síntesis
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine involves the reaction of 3-chloro-4-methylphenylpiperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine in high yield and purity.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has been shown to have antipsychotic effects, suggesting its potential use in the treatment of psychiatric disorders such as schizophrenia.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-2-3-15(12-17(13)18)19-8-10-20(11-9-19)26(24,25)16-6-4-14(5-7-16)21(22)23/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPKOIFJSCCYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide](/img/structure/B2699034.png)
![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)




![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)


![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)
